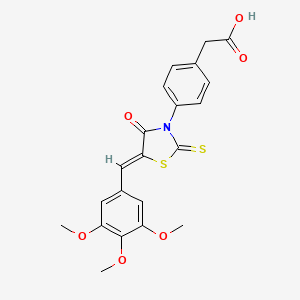![molecular formula C22H18F3N5OS B2421861 N-[3-(trifluorométhyl)phényl]-2-({[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétamide CAS No. 896304-93-1](/img/structure/B2421861.png)
N-[3-(trifluorométhyl)phényl]-2-({[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C22H18F3N5OS and its molecular weight is 457.48. The purity is usually 95%.
BenchChem offers high-quality 2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité Antivirale
Les dérivés de l'indole ont montré des activités antivirales prometteuses . Par exemple, les dérivés de 6-amino-4-alkylésubstitués-1H-indole-2-carboxylate substitués ont été rapportés comme agents antiviraux .
Activité Anti-inflammatoire
Il a été constaté que les dérivés de l'indole possédaient des propriétés anti-inflammatoires . Cela suggère que notre composé pourrait potentiellement être utilisé dans le traitement des affections inflammatoires.
Activité Anticancéreuse
Les dérivés de l'indole et de l'imidazole ont tous deux été associés à des activités anticancéreuses . Par exemple, certains dérivés ont présenté une bonne activité cytotoxique contre certaines lignées cellulaires cancéreuses .
Activité Anti-VIH
Il a également été constaté que les dérivés de l'indole possédaient des activités anti-VIH . Cela suggère des applications potentielles dans le traitement du VIH.
Activité Antioxydante
Les dérivés de l'indole ont démontré des activités antioxydantes , suggérant une utilisation potentielle dans les conditions où le stress oxydatif joue un rôle.
Activités Antimicrobiennes et Antituberculeuses
Les dérivés de l'indole ont montré des activités antimicrobiennes et antituberculeuses , indiquant une utilisation potentielle dans le traitement des infections bactériennes et de la tuberculose.
Activité Antidiabétique
Il a été constaté que les dérivés de l'indole possédaient des propriétés antidiabétiques , suggérant des applications potentielles dans la prise en charge du diabète.
Activité Antimalarienne
Les dérivés de l'indole ont démontré des activités antimalariennes , indiquant une utilisation potentielle dans le traitement du paludisme.
Mécanisme D'action
Target of Action
The primary target of this compound is the GATA family proteins . These proteins play a crucial role in cell differentiation and development. Specifically, the compound inhibits the interaction between GATA3 and SOX4 , which are key players in Th2 cell differentiation .
Mode of Action
The compound acts by targeting the DNA-binding activity of GATA3 and other members of the GATA family . By inhibiting the interaction between GATA3 and SOX4, it significantly suppresses Th2 cell differentiation .
Biochemical Pathways
The compound affects the pathway of Th2 cell differentiation . Th2 cells are a type of T cell that play a critical role in the immune response. By suppressing Th2 cell differentiation, the compound can potentially influence the immune response.
Pharmacokinetics
Similar compounds have shown to have appreciable action against dhfr and enoyl acp reductase enzymes
Result of Action
The result of the compound’s action is the suppression of Th2 cell differentiation . This can lead to a decrease in the expression and production of Th2 cytokines . The molecular and cellular effects of this action could potentially influence the immune response.
Propriétés
IUPAC Name |
2-[(5-benzyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N5OS/c23-22(24,25)17-9-6-10-18(14-17)26-20(31)15-32-21-28-27-19(13-16-7-2-1-3-8-16)30(21)29-11-4-5-12-29/h1-12,14H,13,15H2,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWMFXXCIRMLSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide](/img/structure/B2421780.png)
![methyl 6-(2-bromophenyl)-7-oxo-5-thioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazole-3-carboxylate](/img/structure/B2421782.png)
![3-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2421783.png)

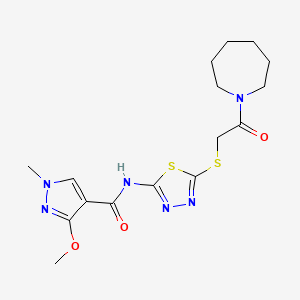
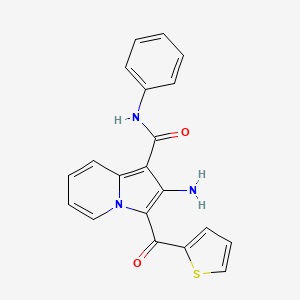
![9-(2-ethoxyphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B2421789.png)
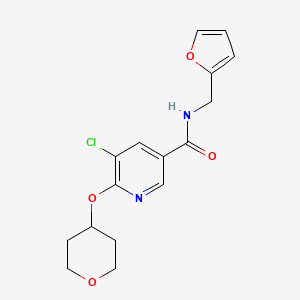
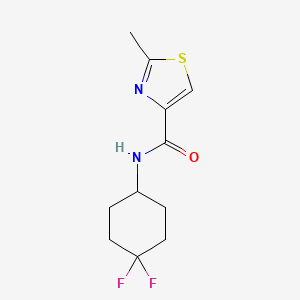


![N-[(Z)-(4-chlorophenyl)methylideneamino]-1'-(4-nitrophenyl)spiro[3a,4,8,8a-tetrahydro-[1,3]dioxepino[5,6-d][1,2]oxazole-6,4'-piperidine]-3-carboxamide](/img/structure/B2421797.png)
![2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2421800.png)
